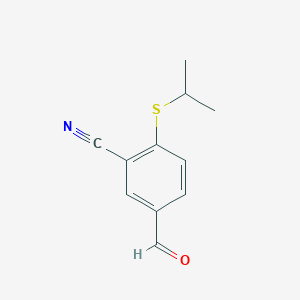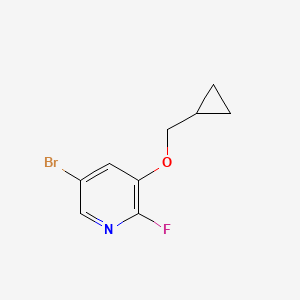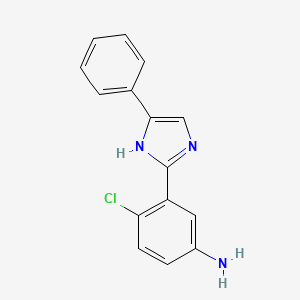
(2-Ethynyl-4-nitrophenyl)(isopropyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethynyl-4-nitrophenyl)(isopropyl)sulfane is a chemical compound with a unique structure that combines an ethynyl group, a nitrophenyl group, and an isopropyl sulfane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethynyl-4-nitrophenyl)(isopropyl)sulfane typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2-Ethynyl-4-nitrophenyl)(isopropyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the specific reaction and desired product.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amino derivatives.
科学的研究の応用
(2-Ethynyl-4-nitrophenyl)(isopropyl)sulfane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules, including antimicrobial or anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or reactivity.
作用機序
The mechanism of action of (2-Ethynyl-4-nitrophenyl)(isopropyl)sulfane involves its interaction with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the nitrophenyl group can influence the compound’s reactivity and binding affinity. The isopropyl sulfane group can modulate the compound’s solubility and stability.
類似化合物との比較
Similar Compounds
- (2-Ethynyl-4-nitrophenyl)(methyl)sulfane
- (2-Ethynyl-4-nitrophenyl)(ethyl)sulfane
- (2-Ethynyl-4-nitrophenyl)(tert-butyl)sulfane
Uniqueness
(2-Ethynyl-4-nitrophenyl)(isopropyl)sulfane is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties
特性
IUPAC Name |
2-ethynyl-4-nitro-1-propan-2-ylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-4-9-7-10(12(13)14)5-6-11(9)15-8(2)3/h1,5-8H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBAXJUACJRSFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














